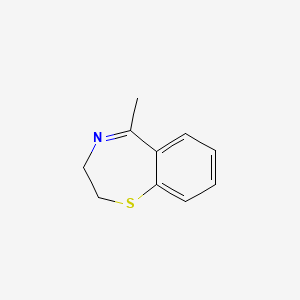

5-Methyl-2,3-dihydro-1,4-benzothiazepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-2,3-dihydro-1,4-benzothiazepine is a useful research compound. Its molecular formula is C10H11NS and its molecular weight is 177.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacological Applications

5-Methyl-2,3-dihydro-1,4-benzothiazepine derivatives have been extensively studied for their therapeutic potential. The following sections detail the primary applications:

Antidepressant and Tranquilizing Effects

Benzothiazepine derivatives, including this compound, have demonstrated significant antidepressant and tranquilizing activities. A notable patent indicates that these compounds can be administered in doses ranging from 100 to 400 mg for therapeutic effects in adults. They are effective in treating conditions such as anxiety and depression by modulating neurotransmitter systems in the brain .

Cardiovascular Applications

These compounds are also recognized for their coronary vasodilatory effects. They have been shown to ameliorate symptoms associated with coronary insufficiency and angina pectoris. The most potent derivatives can significantly impact cardiac function at specific dosages, making them candidates for treating cardiovascular diseases .

Antidiabetic Activity

Recent studies have highlighted the antidiabetic properties of this compound derivatives. For instance:

- Enzyme Inhibition : Compounds derived from this scaffold have exhibited potent inhibitory activity against α-glucosidase, a key enzyme involved in carbohydrate digestion. In vitro studies reported IC50 values significantly lower than standard drugs like acarbose, indicating a strong potential for managing diabetes .

- In Vivo Efficacy : In animal models, specific derivatives demonstrated marked reductions in blood glucose levels following administration. For example, one compound reduced glucose levels from 379 mg/dL to approximately 155 mg/dL over a treatment period, showcasing its effectiveness as an antidiabetic agent .

Anticancer Potential

Benzothiazepines have emerged as promising candidates in cancer research:

- Cytotoxic Activity : Novel derivatives of this compound have shown significant cytotoxicity against various cancer cell lines. One study reported that certain derivatives achieved IC50 values indicating potent anticancer activity in liver cancer cells (Hep G-2) .

- Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to inhibit critical signaling pathways involved in tumor growth and proliferation. This includes interactions with proteins such as human adenosine kinase and glycogen synthase kinase-3β .

Other Pharmacological Activities

Beyond the aforementioned applications, this compound exhibits several other pharmacological activities:

- Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial effects against various pathogens.

- Analgesic and Anti-inflammatory Effects : These compounds are also being explored for their potential in pain management and reducing inflammation.

Propiedades

Fórmula molecular |

C10H11NS |

|---|---|

Peso molecular |

177.27 g/mol |

Nombre IUPAC |

5-methyl-2,3-dihydro-1,4-benzothiazepine |

InChI |

InChI=1S/C10H11NS/c1-8-9-4-2-3-5-10(9)12-7-6-11-8/h2-5H,6-7H2,1H3 |

Clave InChI |

KWCPUPKBKKVDSU-UHFFFAOYSA-N |

SMILES canónico |

CC1=NCCSC2=CC=CC=C12 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.